4-[2-(3-fluorophenyl)-1,3-thiazol-5-yl]pyrimidin-2-amine
Description
Properties
IUPAC Name |
4-[2-(3-fluorophenyl)-1,3-thiazol-5-yl]pyrimidin-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9FN4S/c14-9-3-1-2-8(6-9)12-17-7-11(19-12)10-4-5-16-13(15)18-10/h1-7H,(H2,15,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHWCBYQRDUUYCV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)C2=NC=C(S2)C3=NC(=NC=C3)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9FN4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(3-fluorophenyl)-1,3-thiazol-5-yl]pyrimidin-2-amine typically involves the formation of the thiazole ring followed by the introduction of the pyrimidine moiety. One common method involves the reaction of 3-fluorobenzaldehyde with thiourea to form the thiazole ring. This intermediate is then reacted with a suitable pyrimidine derivative under specific conditions to yield the final compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-[2-(3-fluorophenyl)-1,3-thiazol-5-yl]pyrimidin-2-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or other reduced forms.
Substitution: Nucleophilic substitution reactions can introduce different substituents onto the thiazole or pyrimidine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines.
Scientific Research Applications
Based on the search results, here's what is known about the applications of the chemical compound 4-[2-(3-fluorophenyl)-1,3-thiazol-5-yl]-2-pyrimidinamine:
Basic Information
4-[2-(3-Fluorophenyl)-1,3-thiazol-5-yl]-2-pyrimidinamine is a chemical compound with the molecular formula C13H9FN4S and a molecular weight of 272.30 g/mol . It has the following synonyms:
Related Research
While the search results do not focus specifically on the applications of 4-[2-(3-fluorophenyl)-1,3-thiazol-5-yl]-2-pyrimidinamine, they do provide some context regarding similar compounds and their potential uses:
- Thiazole Derivatives: A study mentions the discovery of N-substituted 4-(pyridin-2-yl)thiazole-2-amine derivatives as KDM4 (JMJD2) and KDM5 (JARID1) histone lysine demethylase inhibitors .
- Pyrimidine Derivatives: Pyrimidine is a moiety that has a wide range of pharmacological activities and is employed in the design of privileged structures in medicinal chemistry .
- Antiviral Agents: Research highlights advancements in synthesized N-heterocycles, including thiadiazole derivatives, as antiviral agents . Some of these compounds demonstrated potency against the Tobacco Mosaic Virus (TMV) and Dengue Virus (DENV) .
Mechanism of Action
The mechanism of action of 4-[2-(3-fluorophenyl)-1,3-thiazol-5-yl]pyrimidin-2-amine involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may bind to and inhibit the activity of kinases or other proteins involved in cell signaling pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound is compared below with analogs sharing the 4-(thiazol-5-yl)pyrimidin-2-amine scaffold but differing in substituents, biological activity, and physicochemical properties.
Structural Modifications and Physicochemical Properties
*Calculated using PubChem’s molecular weight calculator.
Key Observations:
- Fluorine Substitution: The 3-fluorophenyl group in the target compound may enhance metabolic stability and lipophilicity compared to non-halogenated analogs (e.g., methylphenyl in ).
- Thiazole vs. Isoxazole : Replacement of thiazole with isoxazole () reduces molecular weight but may alter hydrogen-bonding capacity.
- Piperidine Substituents : The piperidin-4-yl group in increases molecular weight and likely improves solubility via basic nitrogen.
Biological Activity
The compound 4-[2-(3-fluorophenyl)-1,3-thiazol-5-yl]pyrimidin-2-amine (also referred to as compound 1 ) is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article aims to provide a detailed analysis of its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The structure of compound 1 consists of a pyrimidine ring substituted with a thiazole moiety and a fluorophenyl group. The presence of halogen substituents, particularly fluorine and chlorine, is believed to enhance its biological activity by increasing its interaction with target proteins.
Molecular Characteristics
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C13H9FN4S |
| Molecular Weight | 270.30 g/mol |
| InChI Key | InChI=1S/C13H9FN4S/c14-9-5-18-13(16)19-11(9)10-6-17-12(20-10)7-2-1-3-8(15)4-7/h1-6H,(H2,16,18,19) |
Enzyme Inhibition
Compound 1 has shown potential as an inhibitor of several enzymes involved in key biological pathways. Notably, it has demonstrated inhibitory effects on protein kinase B (AKT) , which is critical for cancer cell survival and proliferation. The inhibition of AKT can lead to reduced tumor growth and enhanced apoptosis in cancer cells .
Antimicrobial Activity
Research indicates that compound 1 exhibits significant antimicrobial properties against various bacterial strains. For instance, it has been tested against Staphylococcus aureus and Escherichia coli , showing promising results with minimum inhibitory concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL .
Anticancer Properties
In vitro studies have demonstrated that compound 1 can induce apoptosis in cancer cell lines by modulating pathways associated with cell survival. This effect is attributed to its ability to inhibit key signaling molecules involved in tumor progression .
Antimicrobial Efficacy
The compound's antimicrobial activity has been evaluated through various assays. The following table summarizes its effectiveness against different pathogens:
| Pathogen | MIC (mg/mL) | Activity Level |
|---|---|---|
| Staphylococcus aureus | 0.0039 | High |
| Escherichia coli | 0.025 | Moderate |
| Pseudomonas aeruginosa | 0.015 | Moderate |
These findings suggest that compound 1 could be developed as a therapeutic agent for treating infections caused by resistant bacterial strains .
Case Study: Anticancer Activity
A study conducted on the effects of compound 1 on breast cancer cell lines revealed that treatment with the compound led to a significant decrease in cell viability compared to untreated controls. The mechanism was linked to the downregulation of AKT signaling pathways .
Research Findings on Antimicrobial Activity
In another research effort, compound 1 was tested alongside standard antibiotics. It exhibited synergistic effects when combined with ampicillin against certain strains of bacteria, suggesting potential for use in combination therapy .
Q & A
What are the common synthetic routes for preparing 4-[2-(3-fluorophenyl)-1,3-thiazol-5-yl]pyrimidin-2-amine, and what reaction conditions are critical for optimizing yield?
Level: Basic (Synthetic Chemistry)
Methodological Answer:
The synthesis typically involves multi-step reactions starting with the formation of the thiazole ring, followed by coupling with a pyrimidine moiety. Key steps include:
- Thiazole formation: Cyclization of thiourea derivatives with α-halo ketones under basic conditions (e.g., using triethylamine) .
- Pyrimidine coupling: Suzuki-Miyaura cross-coupling or nucleophilic aromatic substitution to attach the pyrimidin-2-amine group. For example, palladium-catalyzed coupling with boronic acid derivatives under inert atmospheres (e.g., N₂) .
- Critical conditions: Control of temperature (e.g., 80–100°C for cyclization), solvent selection (DMF or THF for polar intermediates), and purification via column chromatography or recrystallization to isolate the target compound .
How can researchers resolve discrepancies in crystallographic data when determining the molecular structure of this compound?
Level: Advanced (Structural Analysis)
Methodological Answer:
Discrepancies in crystallographic data (e.g., bond lengths, dihedral angles) can arise from polymorphism or experimental resolution. Strategies include:
- High-resolution data collection: Use synchrotron radiation to improve data quality and reduce noise .
- Hydrogen bonding analysis: Compare intramolecular interactions (e.g., N–H⋯N bonds) to validate conformational stability .
- Computational validation: Employ density functional theory (DFT) to compare experimental and calculated geometries, identifying outliers for further refinement .
- Cross-referencing: Validate against related structures (e.g., fluorophenyl-thiazole derivatives) to assess steric or electronic influences .
What methodological approaches are recommended for analyzing the compound's biological activity in mast cell inhibition studies?
Level: Basic (Pharmacology)
Methodological Answer:
Key assays include:
- β-hexosaminidase release assay: Measure degranulation in IgE-sensitized mast cells after antigen challenge, using spectrophotometric quantification .
- Cytokine profiling: ELISA or multiplex assays to quantify IL-6, TNF-α, and histamine levels post-treatment .
- Dose-response curves: Determine IC₅₀ values using serial dilutions (e.g., 0.1–100 µM) and statistical tools like GraphPad Prism for nonlinear regression analysis .
What strategies can be employed to address conflicting data regarding the compound's kinase inhibitory activity across different assay systems?
Level: Advanced (Data Analysis)
Methodological Answer:
Conflicting kinase inhibition data may stem from assay conditions (e.g., ATP concentration, pH) or off-target effects. Resolve via:
- Standardized protocols: Adopt uniform ATP concentrations (e.g., 1 mM) and buffer systems (e.g., Tris-HCl) across assays .
- Selectivity profiling: Use kinase panels (e.g., Eurofins KinaseProfiler) to identify off-target interactions .
- Cellular vs. enzymatic assays: Compare results from cell-based (e.g., Western blot for phosphorylated targets) and biochemical assays (e.g., fluorescence polarization) to distinguish direct inhibition from downstream effects .
How does the substitution pattern on the thiazole ring influence the compound's physicochemical properties and target binding affinity?
Level: Advanced (Structure-Activity Relationship)
Methodological Answer:
- Electron-withdrawing groups (e.g., fluorine): Enhance metabolic stability and π-π stacking with hydrophobic kinase pockets (e.g., Aurora kinase) .
- Steric effects: Bulky substituents (e.g., 3-fluorophenyl) may restrict rotational freedom, improving binding entropy. Use molecular dynamics simulations to assess conformational flexibility .
- LogP optimization: Introduce polar groups (e.g., pyrimidin-2-amine) to balance solubility and membrane permeability, validated via shake-flask or HPLC methods .
What are the best practices for validating the purity and identity of this compound using orthogonal analytical techniques?
Level: Basic (Characterization)
Methodological Answer:
- HPLC-MS: Confirm molecular weight (e.g., exact mass 350.0813 Da) and purity (>95%) using reverse-phase C18 columns and electrospray ionization .
- NMR spectroscopy: Assign peaks via ¹H/¹³C NMR (e.g., aromatic protons at δ 7.2–8.5 ppm) and compare with published spectra of analogues .
- Elemental analysis: Verify C, H, N, S content within ±0.4% of theoretical values .
- X-ray diffraction: Resolve structural ambiguities by single-crystal analysis, focusing on bond angles and packing interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
